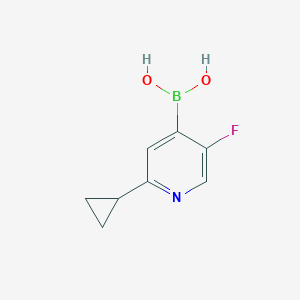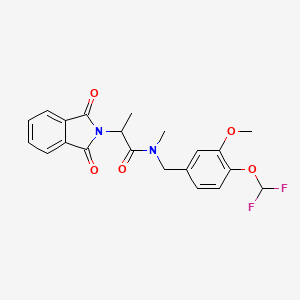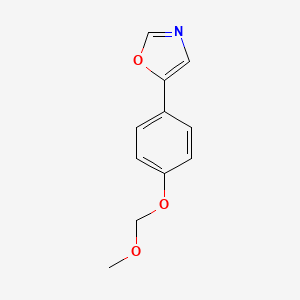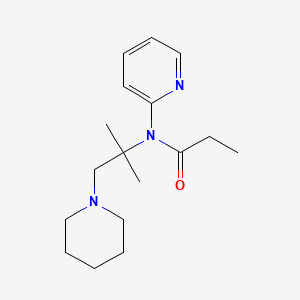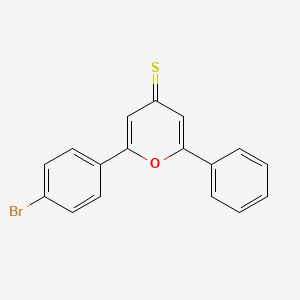
2-(4-Bromophenyl)-6-phenyl-4H-pyran-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-6-phenyl-4H-pyran-4-thione is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. This compound features a pyran ring substituted with a bromophenyl group at the 2-position and a phenyl group at the 6-position. The presence of the bromine atom and the thione group adds unique chemical properties to this compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-phenyl-4H-pyran-4-thione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base such as potassium hydroxide, followed by cyclization with elemental sulfur to introduce the thione group. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-6-phenyl-4H-pyran-4-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted pyrans.
Substitution: Various substituted pyrans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-6-phenyl-4H-pyran-4-thione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-6-phenyl-4H-pyran-4-thione involves its interaction with specific molecular targets and pathways. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the bromophenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their activity. These interactions can disrupt key biological processes, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenyl)-4H-pyran-4-thione: Lacks the phenyl group at the 6-position, resulting in different chemical and biological properties.
6-Phenyl-4H-pyran-4-thione:
2-Phenyl-6-(4-bromophenyl)-4H-pyran-4-thione: A positional isomer with the bromophenyl and phenyl groups swapped, leading to variations in its chemical behavior.
Uniqueness
2-(4-Bromophenyl)-6-phenyl-4H-pyran-4-thione is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both the bromophenyl and phenyl groups enhances its versatility in synthetic applications and its potential as a bioactive molecule .
Propiedades
Número CAS |
101439-14-9 |
|---|---|
Fórmula molecular |
C17H11BrOS |
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-6-phenylpyran-4-thione |
InChI |
InChI=1S/C17H11BrOS/c18-14-8-6-13(7-9-14)17-11-15(20)10-16(19-17)12-4-2-1-3-5-12/h1-11H |
Clave InChI |
PCYRQPSNDCWCNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


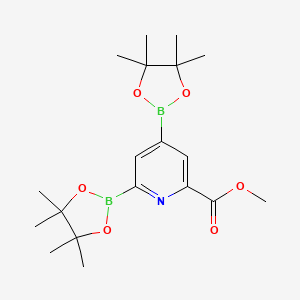
![1-[3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1,2-oxazol-5-yl]ethanamine](/img/structure/B14079048.png)
![N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide](/img/structure/B14079055.png)
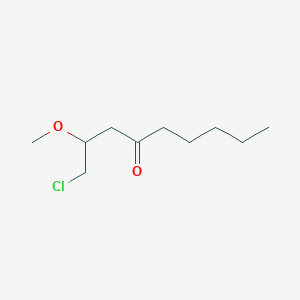
![Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-](/img/structure/B14079061.png)
![2,16-Dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione](/img/structure/B14079065.png)

